Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate
Overview
Description
Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate is an organic compound with the molecular formula C22H22N2O4 and a molecular weight of 378.421 g/mol . This compound is known for its unique structure, which includes a cyclohexa-1,4-diene ring substituted with two aniline groups and two ester groups. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate typically involves the reaction of 2,5-dimethoxy-1,4-cyclohexanedione with aniline under acidic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the aniline groups replace the methoxy groups on the cyclohexanedione ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diene ring to a more saturated cyclohexane ring.
Substitution: The aniline groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can also form stable complexes with metal ions, which can enhance its reactivity and lead to the formation of new products .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Similar structure but lacks the aniline groups.
Dimethyl succinylsuccinate: Another related compound with a similar dicarboxylate structure.
Uniqueness
Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate is unique due to the presence of both aniline and ester groups on the cyclohexa-1,4-diene ring. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-27-21(25)17-13-20(24-16-11-7-4-8-12-16)18(22(26)28-2)14-19(17)23-15-9-5-3-6-10-15/h3-12,23-24H,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWHCRQIVXIBNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CC(=C(C1)NC2=CC=CC=C2)C(=O)OC)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063640 | |
Record name | Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4898-58-2 | |
Record name | 1,4-Dimethyl 2,5-bis(phenylamino)-1,4-cyclohexadiene-1,4-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4898-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis(phenylamino)-, 1,4-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004898582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis(phenylamino)-, 1,4-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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